molecular formula C21H26N4O3 B2763660 N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide CAS No. 2379985-31-4

N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide

Cat. No. B2763660
CAS RN: 2379985-31-4
M. Wt: 382.464
InChI Key: PMMYRAXGLIUEJI-UHFFFAOYSA-N
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Description

N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide, commonly known as N-phenylpyridazinone, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-phenylpyridazinone is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of calcium signaling, ion channel activity, and neurotransmitter release. N-phenylpyridazinone has been shown to bind to the sigma-1 receptor with high affinity, which may lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-phenylpyridazinone are still being investigated, but it has been shown to have activity against several cancer cell lines, including breast, ovarian, and lung cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-phenylpyridazinone.

Advantages and Limitations for Lab Experiments

One advantage of N-phenylpyridazinone is its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in cellular processes. Additionally, its potential anticancer activity makes it a promising candidate for drug development. However, one limitation of this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several future directions for research on N-phenylpyridazinone. One area of interest is its potential as an anticancer drug, and further studies are needed to investigate its activity against different types of cancer and its mechanism of action. Additionally, research on the sigma-1 receptor and its role in cellular processes may lead to the development of new drugs for a variety of diseases. Finally, the synthesis method for N-phenylpyridazinone could be optimized to make it more accessible for use in experiments.

Synthesis Methods

The synthesis of N-phenylpyridazinone involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridazine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 1-oxa-2-azacyclopentane to form the oxolane ring, and the resulting compound is treated with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The final step involves the reaction of the amino group with 4-(4-fluorophenyl)piperidine-1-carboxylic acid to form N-phenylpyridazinone.

Scientific Research Applications

N-phenylpyridazinone has potential applications in scientific research, particularly in the areas of neuroscience and drug development. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. Additionally, N-phenylpyridazinone has been shown to have activity against several cancer cell lines, making it a potential candidate for anticancer drug development.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-20-9-8-19(16-5-2-1-3-6-16)23-25(20)17-10-12-24(13-11-17)21(27)22-15-18-7-4-14-28-18/h1-3,5-6,8-9,17-18H,4,7,10-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYRAXGLIUEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

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